molecular formula C6H3F7O B155907 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene CAS No. 1759-60-0

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene

Cat. No.: B155907
CAS No.: 1759-60-0
M. Wt: 224.08 g/mol
InChI Key: HCVGDVYOISIYKY-UHFFFAOYSA-N
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Description

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene is a fluorinated organic compound with the molecular formula C6H3F7O. This compound is characterized by a cyclopentene ring substituted with a methoxy group and seven fluorine atoms. The presence of fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene typically involves the fluorination of cyclopentene derivatives. One common method is the reaction of cyclopentene with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methanol, sodium methoxide, polar solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.

    Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.

    Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

    Cyclopentene: A simpler analog without the methoxy and fluorine substitutions.

    Cyclopentane: A saturated analog with no double bond or fluorine atoms.

    Methoxycyclopentane: A similar compound with a methoxy group but lacking fluorine atoms.

Uniqueness: 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. The combination of a cyclopentene ring, methoxy group, and fluorine atoms makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVGDVYOISIYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170041
Record name Cyclopentene, 1-methoxyheptafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1759-60-0
Record name 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1759-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentene, 1-methoxyheptafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, 1-methoxyheptafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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